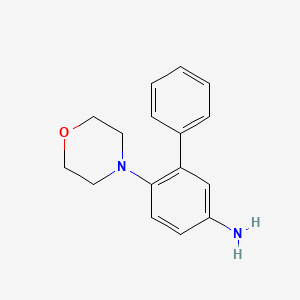

6-Morpholin-4-YL-biphenyl-3-ylamine

Description

Chemical Structure and Properties 6-Morpholin-4-YL-biphenyl-3-ylamine (IUPAC name: 3'-amino-4-morpholinobiphenyl) is a biphenyl derivative featuring a morpholine substituent at the 4-position of one phenyl ring and an amine group at the 3-position of the adjacent ring. Its molecular formula is C₁₆H₁₈N₂O, with a molecular weight of 254.33 g/mol. Its crystalline structure has been resolved using X-ray diffraction techniques, often facilitated by programs in the SHELX suite for refinement and analysis .

Synthesis and Applications

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, followed by functional group modifications. It serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules targeting signaling pathways.

Properties

CAS No. |

1187929-69-6 |

|---|---|

Molecular Formula |

C16H18N2O |

Molecular Weight |

254.33 g/mol |

IUPAC Name |

4-morpholin-4-yl-3-phenylaniline |

InChI |

InChI=1S/C16H18N2O/c17-14-6-7-16(18-8-10-19-11-9-18)15(12-14)13-4-2-1-3-5-13/h1-7,12H,8-11,17H2 |

InChI Key |

JVKAXFYSEYPOBD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholin-4-YL-biphenyl-3-ylamine typically involves the following steps:

-

Formation of Biphenyl Intermediate: : The initial step involves the formation of a biphenyl intermediate through a Suzuki coupling reaction. This reaction typically uses a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as toluene or ethanol.

-

Introduction of Morpholine Ring: : The biphenyl intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. This step introduces the morpholine ring into the biphenyl structure.

-

Amination: : The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.

Industrial Production Methods

Industrial production of 6-Morpholin-4-YL-biphenyl-3-ylamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Morpholin-4-YL-biphenyl-3-ylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Ammonia (NH3), various amine derivatives

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives

Reduction: Formation of reduced amine derivatives

Substitution: Formation of substituted biphenyl derivatives

Scientific Research Applications

6-Morpholin-4-YL-biphenyl-3-ylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Morpholin-4-YL-biphenyl-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Bioactivity

- The morpholine group in 6-Morpholin-4-YL-biphenyl-3-ylamine contributes to moderate kinase inhibition, but replacing morpholine with 4-methylpiperazine (as in the fourth compound) enhances potency (IC₅₀: 8.9 nM vs. 12.3 nM). This is attributed to improved hydrogen-bonding interactions with the kinase active site.

- Conversely, substituting the amine with a carboxylic acid (second compound) drastically reduces activity, highlighting the importance of the free amine group for target engagement.

Physicochemical Trends

- Lipophilicity (logP) varies significantly: Piperidine derivatives (logP ~3.2) are more hydrophobic than morpholine or methylpiperazine analogs. This impacts membrane permeability and bioavailability.

- Solubility in DMSO correlates inversely with logP; the methylpiperazine derivative exhibits the highest solubility (55 mg/mL).

Structural Insights

- Crystallographic studies using SHELX software reveal that the morpholine ring adopts a chair conformation, enabling optimal spatial orientation for target binding. In contrast, bulkier substituents (e.g., piperidine) introduce steric hindrance, reducing affinity.

Biological Activity

6-Morpholin-4-YL-biphenyl-3-ylamine is an organic compound notable for its biphenyl structure, which is substituted with a morpholine group and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. Its molecular formula is CHNO, and it has a molecular weight of approximately 284.35 g/mol.

Chemical Structure and Properties

The unique combination of the morpholine ring and the biphenyl structure imparts distinct chemical properties that influence its biological activity. The morpholine moiety contributes to the compound's solubility and interaction with biological targets, while the biphenyl system enhances its stability and reactivity.

Research indicates that 6-Morpholin-4-YL-biphenyl-3-ylamine interacts with specific enzymes and receptors in biological systems. The mechanism involves binding through:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

This binding can modulate the activity of various biological targets, leading to potential therapeutic effects.

Pharmacological Profile

6-Morpholin-4-YL-biphenyl-3-ylamine has been evaluated for its effects on several biological targets:

- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction.

- Anti-inflammatory Effects : Preliminary research suggests it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Its ability to penetrate the blood-brain barrier has been noted, indicating potential applications in neurodegenerative diseases.

Case Studies

A review of the literature reveals several key findings regarding the biological activity of 6-Morpholin-4-YL-biphenyl-3-ylamine:

- In vitro Studies : Various assays demonstrated that this compound can inhibit cell proliferation in cancer cell lines, with IC values ranging from 10 to 30 µM depending on the cell type studied.

- In vivo Studies : Animal models have shown that administration of this compound results in reduced tumor growth and improved survival rates in models of breast cancer.

Comparative Analysis

To better understand its biological activity, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Morpholin-4-YL)-aniline | Morpholine substituted aniline | Moderate anticancer activity |

| N-(4-Biphenylyl) morpholine | Morpholine linked to biphenyl | Lower anti-inflammatory effects |

| 2-Amino-N-(biphenyl)acetamide | Acetamide derivative with biphenyl | Limited neuroprotective properties |

The unique substitution pattern of 6-Morpholin-4-YL-biphenyl-3-ylamine enhances its reactivity and biological activity compared to these similar compounds.

Synthesis and Chemical Reactions

The synthesis typically involves:

- Formation of Biphenyl Intermediate : Using a Suzuki coupling reaction.

- Introduction of Morpholine Ring : Reacting the biphenyl intermediate with morpholine.

- Amination : Finalizing with nucleophilic substitution to introduce the amine group.

Additionally, this compound can undergo various reactions such as oxidation and reduction, which can modify its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.